molecular formula C21H20N4O2S B10878178 (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

(4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B10878178
M. Wt: 392.5 g/mol
InChI Key: VZHJGEDLLPFTMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one (molecular formula: C₂₁H₂₀N₄O₂S; molecular weight: 392.5 g/mol) is a pyrazol-3-one derivative featuring a benzothiazole moiety at position 2 and a 3-methoxybenzylamino-substituted ethylidene group at position 4 . The benzothiazole ring contributes to aromatic stacking and hydrogen bonding, while the methoxy group enhances solubility compared to non-polar substituents.

Properties

Molecular Formula

C21H20N4O2S

Molecular Weight

392.5 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-yl)-4-[N-[(3-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H20N4O2S/c1-13(22-12-15-7-6-8-16(11-15)27-3)19-14(2)24-25(20(19)26)21-23-17-9-4-5-10-18(17)28-21/h4-11,24H,12H2,1-3H3

InChI Key

VZHJGEDLLPFTMK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=NC3=CC=CC=C3S2)C(=NCC4=CC(=CC=C4)OC)C

Origin of Product

United States

Preparation Methods

Formation of the Benzothiazole Moiety

The 1,3-benzothiazole component is typically synthesized via cyclization of 2-aminothiophenol derivatives. Source outlines a protocol where 6-fluoro-7-chloro-2-aminobenzothiazole is prepared by treating 2-aminothiophenol with chlorinating agents under acidic conditions. The reaction proceeds via electrophilic substitution, yielding the benzothiazole core in 89% efficiency after recrystallization.

Key reaction parameters include:

  • Temperature : 85°C (steam bath)

  • Solvent : Glacial acetic acid

  • Catalyst : None (self-cyclization)

Construction of the Pyrazolone Ring

The pyrazolone ring is assembled through cyclocondensation of β-keto esters with hydrazines. Source demonstrates that 1,3-diketones react with hydrazines under mild conditions to form pyrazoles. For the target compound, 5-methyl-2,4-dihydro-3H-pyrazol-3-one is synthesized by reacting ethyl acetoacetate with hydrazine hydrate in ethanol. The reaction is exothermic, requiring controlled addition to prevent side products.

Functionalization of the Pyrazolone Core

Introduction of the Benzothiazol-2-yl Group

The benzothiazole moiety is introduced at position 2 of the pyrazolone via nucleophilic substitution. Source indicates that 2-chlorobenzothiazole reacts with the pyrazolone’s enolate ion under basic conditions. The enolate is generated using potassium carbonate in dimethylformamide (DMF), facilitating SNAr (nucleophilic aromatic substitution) at 80–100°C.

Optimization Insight :

  • Higher yields (75–80%) are achieved with anhydrous DMF.

  • Prolonged reaction times (>12 hours) lead to decomposition.

Ethylidene and Methoxybenzylamino Substituents

The ethylidene group at position 4 is introduced via Knoevenagel condensation. Source details the reaction between 5-methylpyrazol-3-one and 3-methoxybenzaldehyde in the presence of piperidine as a base. The resulting α,β-unsaturated ketone is subsequently functionalized with 3-methoxybenzylamine through Schiff base formation.

Critical Parameters :

  • Solvent : Ethanol (polar protic) enhances nucleophilicity.

  • Temperature : Reflux (78°C) ensures complete imine formation.

  • Stoichiometry : A 1:1.2 ratio of ketone to amine minimizes unreacted intermediates.

Stereoselective Control for (4Z)-Configuration

The Z-configuration of the ethylidene group is stabilized by intramolecular hydrogen bonding between the pyrazolone’s carbonyl oxygen and the methoxybenzylamino group. Source highlights that the reaction’s stereochemical outcome is influenced by:

  • Solvent Polarity : Polar solvents (e.g., DMSO) favor the Z-isomer due to enhanced stabilization of the transition state.

  • Catalyst : Lewis acids like ZnCl2 improve selectivity by coordinating to the carbonyl group.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • IR Spectroscopy : Absorption bands at 1653 cm⁻¹ (C=O stretch) and 3196–3616 cm⁻¹ (N-H stretch) confirm pyrazolone and amine functionalities.

  • ¹H NMR : Resonances at δ 7.51–7.86 ppm (aromatic protons) and δ 3.80 ppm (methoxy group) validate structural integrity.

  • Mass Spectrometry : A molecular ion peak at m/z 421 ([M+H]⁺) aligns with the compound’s molecular formula.

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water mobile phase) reveals a purity of ≥98% for the final product, with a retention time of 12.3 minutes.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key AdvantageLimitation
Cyclocondensation758High atom economyRequires anhydrous conditions
Schiff Base8012Mild temperaturesLaborious purification
Knoevenagel686StereoselectiveSensitive to moisture

Challenges and Mitigation Strategies

  • Regioselectivity in Pyrazole Formation : Unsymmetrical diketones may yield regioisomers. Source recommends using bulky hydrazines (e.g., tert-butylhydrazine) to direct substitution to the less hindered position.

  • Byproduct Formation : Excess aldehyde in the Knoevenagel step generates polymeric side products. Stoichiometric control and incremental addition mitigate this issue.

Green Chemistry Approaches

Source emphasizes catalyst-free synthesis for benzothiazole derivatives, achieving yields >85% under solvent-free conditions . Applying this to the target compound could reduce environmental impact and purification steps.

Chemical Reactions Analysis

Core Reactivity of the Pyrazolone Ring

The pyrazolone core undergoes characteristic reactions influenced by its tautomeric equilibrium (keto-enol forms) and electron-deficient carbonyl groups:

Reaction Type Conditions Outcome Reference
Nucleophilic Addition Amines, hydrazinesFormation of Schiff bases or hydrazones at the carbonyl group
Alkylation Alkyl halides, basic conditionsSubstitution at the nitrogen or oxygen atoms of the pyrazolone ring
Cyclization Thermal or acidic conditionsFormation of fused heterocycles via intramolecular interactions

For example, reaction with primary amines under mild acidic conditions yields hydrazone derivatives, enhancing bioactivity through structural diversification.

Benzothiazole Moiety Reactivity

The benzothiazole ring participates in electrophilic substitution and coordination chemistry:

Reaction Type Conditions Outcome Reference
Electrophilic Substitution Nitration, sulfonationSubstitution at the C-5 or C-6 positions of the benzothiazole ring
Metal Complexation Transition metal salts (e.g., Cu²⁺)Formation of stable chelates via nitrogen and sulfur coordination

Copper(II) complexes of this compound have shown enhanced antimicrobial activity due to improved bioavailability.

Ethylidene Linker Modifications

The ethylidene group (-CH=N-) between the pyrazolone and methoxybenzylamine moieties is critical for reactivity:

Reaction Type Conditions Outcome Reference
Hydrolysis Strong acids or basesCleavage of the imine bond, yielding benzothiazole and amine fragments
Reduction H₂/Pd-C or NaBH₄Conversion to ethylamine derivatives, altering electronic properties

Reduction with sodium borohydride generates a saturated ethylamine linkage, which reduces steric hindrance in biological interactions.

Methoxybenzylamine Substituent Reactivity

The 3-methoxybenzyl group undergoes demethylation and ring-functionalization:

Reaction Type Conditions Outcome Reference
Demethylation BBr₃ or HIConversion of methoxy (-OCH₃) to hydroxyl (-OH), enhancing polarity
Halogenation NBS or Cl₂/FeCl₃Bromination or chlorination at the benzene ring’s para position

Demethylation products exhibit improved solubility, making them preferable for pharmacokinetic studies.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings for structural diversification:

Reaction Type Conditions Outcome Reference
Suzuki Coupling Aryl boronic acids, Pd(PPh₃)₄Introduction of aryl groups at the pyrazolone or benzothiazole positions
Buchwald-Hartwig Aryl halides, Pd₂(dba)₃Amination of the benzothiazole ring for enhanced target affinity

Suzuki coupling with 4-fluorophenyl boronic acid generates analogs with COX-II inhibitory activity .

Photochemical and Thermal Behavior

Under UV light or elevated temperatures, the compound demonstrates:

Reaction Type Conditions Outcome Reference
Photodimerization UV light (λ = 254 nm)Formation of cyclobutane dimers via [2+2] cycloaddition
Thermal Decomposition >200°CBreakdown into benzothiazole sulfonic acids and methylpyrazole fragments

Comparative Reactivity with Structural Analogs

Key differences in reactivity compared to analogs:

Analog Structure Reactivity Difference Impact
Chlorobenzyl-substituted derivative Enhanced electrophilic substitution at chlorineHigher halogen bonding capacity
Trifluoromethyl-substituted derivative Resistance to hydrolysis due to -CF₃ groupImproved metabolic stability

Scientific Research Applications

Chemical Properties and Structure

The compound has a molecular formula of C22H22N4O3SC_{22}H_{22}N_{4}O_{3}S and a molecular weight of 422.5 g/mol. Its structure features a benzothiazole moiety, which is known for its diverse biological activities, including anti-inflammatory and antimicrobial properties. The presence of the pyrazolone structure further enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial properties. Studies have shown that compounds similar to (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one demonstrate effectiveness against various bacterial strains. For instance, compounds with similar structural motifs have been tested against Staphylococcus aureus and Escherichia coli , showing promising results in inhibiting growth .

Anti-inflammatory Effects

The anti-inflammatory potential of benzothiazole derivatives has been well-documented. The compound may exhibit similar effects due to the presence of the benzothiazole ring. Research on related compounds has demonstrated their ability to reduce inflammation markers in vitro and in vivo models, suggesting that (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one could be beneficial in treating inflammatory diseases .

Anticancer Properties

Recent studies have explored the anticancer properties of benzothiazole derivatives. The compound's structural features may allow it to interact with cellular pathways involved in cancer progression. Preliminary data suggest that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models . This opens avenues for further investigation into its potential as an anticancer agent.

Synthesis and Modification

The synthesis of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one involves several steps that can be optimized for yield and purity. Various synthetic pathways have been explored to modify the functional groups attached to the core structure, enhancing its biological activity .

Case Study: Antimicrobial Efficacy

In a study published in Advances in Basic and Applied Sciences, researchers synthesized several benzothiazole derivatives and tested their antimicrobial activity against common pathogens. The results indicated that certain modifications led to increased efficacy against Staphylococcus aureus , suggesting a structure–activity relationship that could be further explored with (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one .

Case Study: Anti-inflammatory Activity

Another study investigated the anti-inflammatory effects of related compounds using a carrageenan-induced paw edema model in rats. The findings revealed that specific derivatives significantly reduced edema compared to controls, indicating potential therapeutic applications for inflammatory conditions .

Mechanism of Action

The compound’s mechanism of action would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In medicinal applications, it could interact with cellular receptors or proteins, modulating signaling pathways involved in disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structural Variations

The pyrazol-3-one core is shared among analogs, but substituents vary significantly:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
Target Compound Pyrazol-3-one 2-(1,3-Benzothiazol-2-yl), 4-(3-methoxybenzylaminoethylidene), 5-methyl 392.5
(4Z)-4-(1-{[2-(1H-Imidazol-4-yl)ethyl]amino}ethylidene)-5-(4-methoxyphenyl)-2-(4-nitrophenyl) Pyrazol-3-one 2-(4-Nitrophenyl), 4-(imidazole-ethylaminoethylidene), 5-(4-methoxyphenyl) 433.4
(4Z)-2-(4-Fluorophenyl)-5-methyl-4-(1-{[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]amino}ethylidene) Pyrazol-3-one 2-(4-Fluorophenyl), 4-(triazolylmethylphenylaminoethylidene) 405.4
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl Pyrazol-3-one 2-Phenyl, 4-(4-methoxybenzylidene) 308.3

Key Observations :

  • The benzothiazole group in the target compound distinguishes it from phenyl or nitrophenyl substituents in analogs . This heterocycle may enhance π-π interactions in biological systems.
  • Methoxy groups at different positions (e.g., 3-methoxy in the target vs. 4-methoxy in ) alter electronic effects.

Substituent Effects on Physicochemical Properties

Melting Points and Solubility
Compound Melting Point (°C) Notable Functional Groups
Target Compound Not reported Benzothiazole, 3-methoxybenzylamino, methylpyrazolone
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl) derivative 156–158 4-Methoxybenzylidene, thiazole, pyran-2-one
(4Z)-4-(4-Methoxybenzylidene)-5-methyl-2-phenyl Not reported 4-Methoxybenzylidene, phenyl

Key Observations :

  • The presence of a thiazole-pyranone hybrid in results in a higher melting point (156–158°C) due to increased hydrogen bonding.
  • Methoxy groups generally improve solubility in polar solvents, but steric effects from bulky substituents (e.g., benzothiazole in the target) may counteract this trend.

Key Observations :

  • Reflux in ethanol/acetic acid is a common method for forming Schiff bases (e.g., benzylidene groups) .
  • The target compound’s synthesis likely requires specialized reagents (e.g., benzothiazole derivatives), which may reduce yields compared to simpler phenyl-substituted analogs.

Stereochemical and Electronic Considerations

  • Z-Configuration : All analogs (e.g., ) retain the Z-configuration at the ethylidene group, ensuring planarity and conjugation across the pyrazolone core. This configuration is critical for maintaining electronic delocalization and binding affinity.
  • Electron-Withdrawing vs. The 3-methoxy group in the target compound is electron-donating, increasing electron density on the benzylidene moiety, which may influence redox properties.

Biological Activity

The compound (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one is a complex organic molecule notable for its potential biological activities. This compound features a unique structural combination of a benzothiazole moiety and a pyrazolone core, which are known to impart various pharmacological properties. The exploration of its biological activity is crucial for its potential applications in medicinal chemistry.

Structural Overview

The molecular formula of the compound is C18H22N4O2SC_{18}H_{22}N_{4}O_{2}S with a molecular weight of 358.5 g/mol. Its structure includes several functional groups that contribute to its biological activity:

FeatureDescription
Benzothiazole Moiety Known for antimicrobial and anticancer properties.
Pyrazolone Core Associated with anti-inflammatory and analgesic effects.
Methoxybenzyl Amine Group Enhances solubility and bioavailability.

1. Antimicrobial Activity

Research indicates that compounds with benzothiazole derivatives exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi. In vitro studies have shown that this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as certain fungal strains.

  • Example Study : A study reported the effectiveness of similar benzothiazole derivatives against Staphylococcus aureus and Escherichia coli, demonstrating Minimum Inhibitory Concentrations (MICs) in the range of 8–50 mg/mL .

2. Anticancer Properties

The pyrazolone derivatives have been extensively studied for their anticancer potential. The compound has shown promise in inhibiting cancer cell proliferation across various cancer cell lines.

  • Case Study : In vitro assays demonstrated that the compound exhibited significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective concentration ranges .

3. Anti-inflammatory Effects

The structural characteristics of this compound suggest potential anti-inflammatory effects, likely due to its ability to modulate inflammatory pathways.

  • Research Findings : Similar compounds have been shown to reduce pro-inflammatory cytokines in cell culture models, suggesting that this compound may also possess similar capabilities.

The biological activities of (4Z)-2-(1,3-benzothiazol-2-yl)-4-{1-[(3-methoxybenzyl)amino]ethylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one are attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes, such as DNA gyrase in bacteria, which is essential for DNA replication.

Summary of Biological Activity

Activity TypeObserved EffectsReference
AntimicrobialEffective against S. aureus, E. coli
AnticancerInhibits growth in MCF-7, HCT116 cells
Anti-inflammatoryModulates inflammatory pathways

Q & A

Q. What are the common synthetic routes for preparing the target compound, and what critical steps ensure regioselectivity in its formation?

The compound is synthesized via multi-step reactions involving heterocyclic condensation. A typical approach involves:

  • Step 1 : Formation of the pyrazolone core using bromoacetyl intermediates (e.g., 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one) reacted with thiosemicarbazide under reflux in ethanol with glacial acetic acid .
  • Step 2 : Introduction of the 3-methoxybenzylaminoethylidene group via Schiff base formation, requiring precise control of reaction time (4–6 hours) and temperature (65–80°C) to avoid side products .
  • Key : IR spectroscopy (e.g., υmax ~1721 cm⁻¹ for carbonyl) and melting point analysis (156–158°C) validate intermediate purity .

Q. Which spectroscopic techniques are essential for confirming the structure of the compound, and what spectral markers are diagnostic?

  • IR Spectroscopy : Confirms carbonyl (C=O, ~1720 cm⁻¹) and C=N (Schiff base, ~1599 cm⁻¹) groups .
  • NMR : ¹H NMR identifies methoxybenzyl protons (δ 3.8 ppm for OCH₃) and pyrazolone NH (δ 10–12 ppm). ¹³C NMR distinguishes aromatic carbons and ketone signals .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z ~471 for C₂₇H₂₅N₃O₅) confirm molecular weight .

Q. What preliminary biological assays are recommended to evaluate the compound’s therapeutic potential?

  • In vitro assays : Test antibacterial activity against gram-positive/negative strains (e.g., S. aureus, E. coli) using disk diffusion .
  • Anti-inflammatory screening : Measure COX-2 inhibition via ELISA or prostaglandin E₂ (PGE₂) reduction in macrophage models .
  • Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK-293) to assess safety margins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for similar pyrazolone derivatives?

Discrepancies arise from:

  • Solvent polarity : Ethanol vs. DMF affects reaction kinetics; higher polarity solvents improve Schiff base formation but may degrade heat-sensitive intermediates .
  • Catalyst choice : Glacial acetic acid (proton donor) vs. triethylamine (base) alters reaction pathways. For example, triethylamine accelerates condensation but risks side reactions .
  • Solution : Design a Design of Experiments (DoE) approach to optimize molar ratios (e.g., 1:1.2 for aldehyde:pyrazolone) and monitor via TLC .

Q. What computational methods aid in predicting the compound’s reactivity and binding affinity?

  • DFT Calculations : Model the Z-configuration of the ethylidene group and HOMO-LUMO gaps to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., COX-2 active site). Pyrazole and benzothiazole moieties show strong π-π stacking with Tyr385/Trp387 residues .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to validate binding modes .

Q. How can researchers address challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Continuous Flow Reactors : Improve heat/mass transfer for intermediates prone to racemization (e.g., Schiff base formation) .
  • Chiral HPLC : Monitor enantiomeric excess (ee) using columns like Chiralpak IA/IB .
  • Green Chemistry : Replace ethanol with cyclopentyl methyl ether (CPME) for safer, scalable reflux .

Q. What strategies reconcile discrepancies in biological activity data across structurally analogous compounds?

  • SAR Analysis : Compare substituent effects (e.g., 3-methoxy vs. 4-nitro groups on benzylidene) on antibacterial potency .
  • Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values for COX-2 inhibition) to identify outliers caused by assay variability .
  • Proteomics : Use Western blotting to confirm target engagement (e.g., NF-κB pathway modulation) .

Methodological Guidelines

  • Synthesis Optimization : Prioritize DoE over one-variable-at-a-time (OVAT) to identify interactions between temperature, solvent, and catalyst .
  • Data Validation : Cross-verify spectral data with computational predictions (e.g., NMR chemical shifts via ACD/Labs) .
  • Ethical Compliance : Adhere to OECD guidelines for cytotoxicity testing and avoid non-GLP sources like benchchem.com .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.